2-(Pyrrolidin-3-yloxy)pyridine
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Overview
Description
“2-(Pyrrolidin-3-yloxy)pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 h .Molecular Structure Analysis
The molecular weight of “this compound” is 164.21 . The InChI code is1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2
. Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The reaction of pyridin-2-ol with pentafluoropyridine gave both 2’,3’,5’,6’-tetrafluoro-2H-1,4’-bipyridin-2-one and 2,3,5,6-tetrafluoro-4-(pyridin-2-yloxy)pyridine .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Coordination Chemistry and Luminescent Compounds : Pyrazolylpyridine derivatives, related to 2-(Pyrrolidin-3-yloxy)pyridine, have been used as ligands in coordination chemistry. They show potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Biomedical Sensors and Catalysis : Recent advances in the synthesis of pyrazolylpyridine derivatives have led to the development of multifunctional spin-crossover switches, emissive f-element podand centres in biomedical sensors, and functional soft materials for surface structures. They are also utilized in catalysis (Halcrow, 2014).
Enantioselective Synthesis of Pyrrolidines : Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for the enantioselective synthesis of pyrrolidines, a structural motif significant in synthetic and medicinal chemistry (Adrio & Carretero, 2019).
Molecular Magnetism and Photoluminescence : A family of nonanuclear lanthanide clusters using pyridine derivatives shows properties like single-molecule magnetism and intense red photoluminescence, indicating their potential in material science applications (Alexandropoulos et al., 2011).
RNA Structure and Dynamics Monitoring : Pyrrolo-C, a fluorescent analog of cytidine, is useful for studying RNA structure and dynamics. It retains Watson-Crick base-pairing capacity with G and can be selectively excited in the presence of natural nucleosides (Tinsley & Walter, 2006).
Electropolymerization and Conducting Metallopolymers : Derivatives of pyrazolylpyridine, similar to this compound, have been used in the electropolymerization process to create novel conducting metallopolymers. These polymers display broad absorption ranges and potential applications in electronic devices (Zhu & Holliday, 2010).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(pyrrolidin-3-yloxy)pyridine, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with its targets, leading to different biological profiles .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules, such as in this compound, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by its molecular environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWWJMAFNEKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253603-61-1 |
Source
|
Record name | 2-(pyrrolidin-3-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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